Cas no 19626-92-7 ((E)-Methyl 3-(1H-indol-3-yl)acrylate)

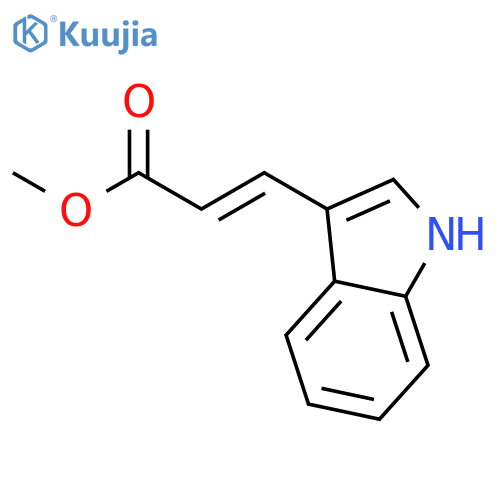

19626-92-7 structure

商品名:(E)-Methyl 3-(1H-indol-3-yl)acrylate

(E)-Methyl 3-(1H-indol-3-yl)acrylate 化学的及び物理的性質

名前と識別子

-

- (E)-Methyl 3-(1H-indol-3-yl)acrylate

- Indole-3-acrylic acid methyl ester

- methyl (E)-3-(1H-indol-3-yl)prop-2-enoate

- indoleacrylic acid methyl ester

- methyl (E)-2-(3-indolyl)acrylate

- methyl (E)-3-(1H-indol-3-yl)-2-propenoate

- methyl (E)-3-(1H-indol-3-yl)-acrylate

- methyl 3-(1H-indol-3-yl)-2-propenoate

- methyl indolylacrylate

- trans-3-(3-indolyl)acrylsaeuremethylester

- W1053

- [ "" ]

- 3-INDOLEACRYLIC ACID METHYL ESTER

- Q63409081

- SCHEMBL15486350

- DTXSID701347498

- Methyl (2E)-3-(1H-indol-3-yl)acrylate

- 19626-92-7

- Methyl 3-(1H-indol-3-yl)acrylate

- METHYL (2E)-3-(1H-INDOL-3-YL)PROP-2-ENOATE

- Methyl (2E)-3-(1H-indol-3-yl)acrylate #

- G74459

- 2756-97-0

- 3-Indoleacrylic acid, methyl ester

- JKVXFZPEUCTHQO-VOTSOKGWSA-N

- AKOS015999006

-

- インチ: InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3/b7-6-

- InChIKey: JKVXFZPEUCTHQO-SREVYHEPSA-N

- ほほえんだ: COC(=O)\C=C/c1c[nH]c2ccccc12

計算された属性

- せいみつぶんしりょう: 201.07900

- どういたいしつりょう: 201.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 42.1Ų

じっけんとくせい

- 色と性状: Powder

- PSA: 42.09000

- LogP: 2.35410

(E)-Methyl 3-(1H-indol-3-yl)acrylate セキュリティ情報

- ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい

(E)-Methyl 3-(1H-indol-3-yl)acrylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(E)-Methyl 3-(1H-indol-3-yl)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199009731-1g |

(E)-Methyl 3-(1H-indol-3-yl)acrylate |

19626-92-7 | 95% | 1g |

$436.80 | 2023-09-02 | |

| A2B Chem LLC | AE93486-100mg |

(E)-Methyl 3-(1H-indol-3-yl)acrylate |

19626-92-7 | 95% | 100mg |

$70.00 | 2024-04-20 | |

| Chemenu | CM148974-1g |

(E)-Methyl 3-(1H-indol-3-yl)acrylate |

19626-92-7 | 95% | 1g |

$323 | 2023-02-02 | |

| A2B Chem LLC | AE93486-250mg |

(E)-Methyl 3-(1H-indol-3-yl)acrylate |

19626-92-7 | 95% | 250mg |

$119.00 | 2024-04-20 | |

| 1PlusChem | 1P00ALE6-100mg |

Indole-3-acrylic acid methyl ester |

19626-92-7 | 95% | 100mg |

$178.00 | 2024-06-17 | |

| 1PlusChem | 1P00ALE6-250mg |

Indole-3-acrylic acid methyl ester |

19626-92-7 | 95% | 250mg |

$278.00 | 2024-06-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I72790-5mg |

(E)-Methyl 3-(1H-indol-3-yl)acrylate |

19626-92-7 | ,HPLC≥95% | 5mg |

¥4318.0 | 2023-09-07 | |

| Chemenu | CM148974-1g |

(E)-Methyl 3-(1H-indol-3-yl)acrylate |

19626-92-7 | 95% | 1g |

$393 | 2021-08-05 |

(E)-Methyl 3-(1H-indol-3-yl)acrylate 関連文献

-

Sicheng Zhang,Zhuqi Chen,Shuhao Qin,Chenlin Lou,Ahmed M. Senan,Rong-Zhen Liao,Guochuan Yin Org. Biomol. Chem. 2016 14 4146

19626-92-7 ((E)-Methyl 3-(1H-indol-3-yl)acrylate) 関連製品

- 104682-97-5(Methyl 3-(1H-Indol-7-yl)acrylate)

- 29953-71-7(trans-3-Indoleacrylic Acid)

- 15181-86-9(Ethylindole-3-acrylate,(Indole-3-acrylicacidethyl ester))

- 1204-06-4(3-Indoleacrylic Acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬